4-(4'-Cyanophenyl)-1-N-Boc-aniline
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Overview
Description
4-(4’-Cyanophenyl)-1-N-Boc-aniline: is an organic compound that features a cyanophenyl group attached to an aniline moiety, which is further protected by a tert-butoxycarbonyl (Boc) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4’-Cyanophenyl)-1-N-Boc-aniline typically involves the following steps:
Nitration and Reduction: The starting material, 4-bromoaniline, undergoes nitration to form 4-bromo-2-nitroaniline. This intermediate is then reduced to 4-bromo-2-aminophenylamine.
Cyanation: The 4-bromo-2-aminophenylamine is subjected to a cyanation reaction using copper(I) cyanide to introduce the cyano group, yielding 4-(4’-cyanophenyl)aniline.
Boc Protection: The final step involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of 4-(4’-Cyanophenyl)-1-N-Boc-aniline follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4’-Cyanophenyl)-1-N-Boc-aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(4’-Cyanophenyl)-1-N-Boc-aniline has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of drugs, particularly those targeting specific receptors or enzymes.
Materials Science: It is utilized in the creation of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 4-(4’-Cyanophenyl)-1-N-Boc-aniline depends on its application. In pharmaceuticals, it may act by binding to specific molecular targets such as enzymes or receptors, modulating their activity. The Boc group provides protection during synthetic processes, ensuring the stability of the compound until the desired reaction step.
Comparison with Similar Compounds
Similar Compounds
4-(4’-Cyanophenyl)aniline: Lacks the Boc protection group, making it more reactive in certain conditions.
4-(4’-Cyanophenyl)-1-N-Fmoc-aniline: Features a different protecting group (Fmoc), which is used in peptide synthesis.
Uniqueness
4-(4’-Cyanophenyl)-1-N-Boc-aniline is unique due to the presence of the Boc protecting group, which provides stability and selectivity in synthetic reactions. This makes it particularly valuable in multi-step organic syntheses where selective protection and deprotection are crucial.
Properties
IUPAC Name |
tert-butyl N-[4-(4-cyanophenyl)phenyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-18(2,3)22-17(21)20-16-10-8-15(9-11-16)14-6-4-13(12-19)5-7-14/h4-11H,1-3H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGYXCPXPLNAAOY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374099 |
Source
|
Record name | 4-(4'-Cyanophenyl)-1-N-Boc-aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80374099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
672309-99-8 |
Source
|
Record name | 4-(4'-Cyanophenyl)-1-N-Boc-aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80374099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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